molecular formula C22H21NO4 B6210799 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[2.3]hexane-4-carboxylic acid CAS No. 2751616-15-4

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[2.3]hexane-4-carboxylic acid

Cat. No.: B6210799
CAS No.: 2751616-15-4
M. Wt: 363.4
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Description

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[23]hexane-4-carboxylic acid is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[2.3]hexane-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the spirocyclic core and the introduction of the fluorenylmethoxycarbonyl (Fmoc) protecting group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[2.3]hexane-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[2.3]hexane-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a protecting group in peptide synthesis.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[2.3]hexane-4-carboxylic acid involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modifying their activity. The pathways involved can vary depending on the specific application, but often include modulation of biochemical pathways related to disease processes.

Comparison with Similar Compounds

Similar Compounds

    Spiro[2.3]hexane derivatives: Compounds with similar spirocyclic cores but different functional groups.

    Fluorenylmethoxycarbonyl (Fmoc) derivatives: Compounds with the Fmoc protecting group but different core structures.

Uniqueness

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[2.3]hexane-4-carboxylic acid is unique due to its combination of a spirocyclic core and the Fmoc protecting group. This combination provides distinct chemical properties, such as increased stability and specific reactivity, making it valuable in various research and industrial applications.

Properties

CAS No.

2751616-15-4

Molecular Formula

C22H21NO4

Molecular Weight

363.4

Purity

95

Origin of Product

United States

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